

Application Note: Mass Spectrometry Analysis of D-Ala-Gly-Phe-Met-NH₂

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Gly-Phe-Met-NH₂, a synthetic tetrapeptide amide, is an analog of the endogenous opioid peptide Met-enkephalin. Its structure, which incorporates a D-amino acid to increase resistance to enzymatic degradation, makes it a subject of interest in pharmacological research. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the detailed analysis of such synthetic peptides.[1][2][3][4][5] This application note provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of D-Ala-Gly-Phe-Met-NH₂.

The molecular formula for D-Ala-Gly-Phe-Met-NH₂ is C₂₈H₃₈N₆O₅S, and its average molecular weight is approximately 586.7 g/mol .[6] High-resolution mass spectrometry can be used to confirm the elemental composition with high accuracy.

Experimental Protocols Sample Preparation

- Standard Solution Preparation:
 - Accurately weigh approximately 1 mg of D-Ala-Gly-Phe-Met-NH2 standard.



- Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile (e.g.,
 50:50 v/v) with 0.1% formic acid, to a final concentration of 1 mg/mL.
- \circ Perform serial dilutions to prepare working solutions at concentrations appropriate for the mass spectrometer's sensitivity (e.g., in the range of 1 ng/mL to 1 μ g/mL).
- Matrix Preparation (for biological samples):
 - For analysis in biological matrices such as plasma or serum, a protein precipitation step is typically required.
 - \circ To 100 μ L of the biological sample, add 300 μ L of cold acetonitrile containing an internal standard.
 - Vortex the mixture for 1 minute to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

• Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

LC Method:

- \circ Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size) is suitable for separating the peptide from potential impurities.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.



- Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), hold for a minute, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the peptide. This is followed by a re-equilibration step at the initial conditions.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.
- Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.
- Injection Volume: Typically 1-10 μL.
- Mass Spectrometry Method:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for peptides.
 - Full Scan MS (for identification): Acquire spectra in the m/z range of 100-1000 to observe the protonated molecular ion [M+H]⁺.
 - Tandem MS (MS/MS for structural confirmation and quantification):
 - Select the [M+H]⁺ ion of D-Ala-Gly-Phe-Met-NH₂ (expected m/z ≈ 587.3) as the precursor ion.
 - Fragment the precursor ion using collision-induced dissociation (CID).
 - Optimize the collision energy to obtain a characteristic fragmentation pattern.

Data Presentation

The expected mass spectrometric data for D-Ala-Gly-Phe-Met-NH₂ is summarized in the tables below.

Table 1: Molecular Ion Data



Analyte	Molecular Formula	Theoretical Monoisotopic Mass (Da)	Expected [M+H]+ (m/z)
D-Ala-Gly-Phe-Met- NH2	C28H38N6O5S	586.2624	587.2697

Table 2: Theoretical Tandem MS Fragmentation Data (b

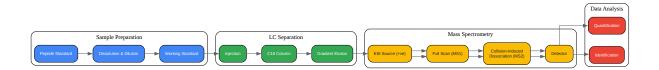
and y ions)

Precursor Ion (m/z)	Fragment Ion Type	Sequence	Theoretical m/z
587.3	y 1	Met-NH ₂	149.1
587.3	bı	D-Ala	90.1
587.3	y 2	Phe-Met-NH ₂	296.2
587.3	b ₂	D-Ala-Gly	147.1
587.3	уз	Gly-Phe-Met-NH₂	353.2
587.3	рз	D-Ala-Gly-Phe	294.2
587.3	y 4	Ala-Gly-Phe-Met-NH2	440.2
587.3	b ₄	D-Ala-Gly-Phe-Met	541.3

Note: The presence of methionine makes the peptide susceptible to oxidation. The oxidized form will have a mass shift of +16 Da. A characteristic neutral loss of methanesulfenic acid (CH₃SOH, 64 Da) from the oxidized precursor ion is a strong indicator of methionine oxidation. [7]

Visualizations Experimental Workflow



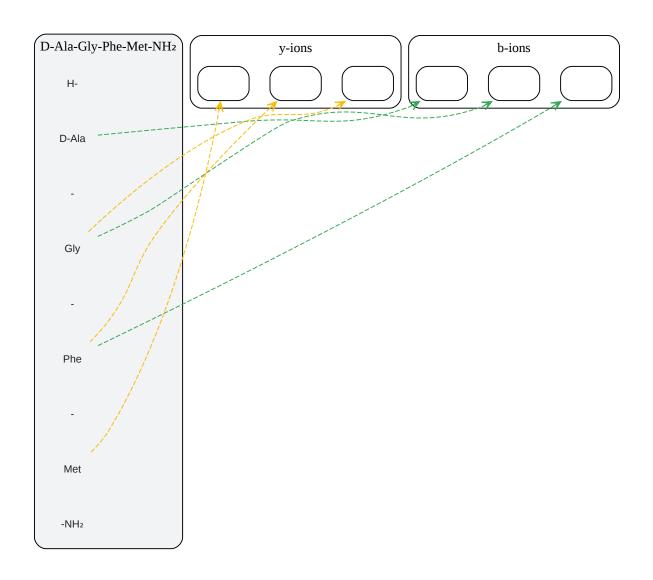


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Caption: LC-MS/MS workflow for the analysis of D-Ala-Gly-Phe-Met-NH2.

Peptide Fragmentation Pathway





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Caption: Fragmentation diagram showing the major b and y ions of D-Ala-Gly-Phe-Met-NH₂.

Conclusion



This application note provides a robust framework for the mass spectrometric analysis of the synthetic tetrapeptide D-Ala-Gly-Phe-Met-NH₂. The detailed protocols for sample preparation, LC-MS analysis, and the expected fragmentation data serve as a valuable resource for researchers in pharmacology and drug development. The methodologies described herein can be adapted for various research needs, including peptide identification, purity assessment, and quantitative analysis in complex biological matrices.

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